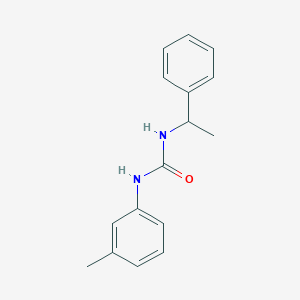
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as PPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has shown promising results in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In material science, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used as a precursor for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In environmental science, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used as a fluorescent probe for the detection of heavy metals in water.
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is its ease of synthesis and availability. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized using simple and inexpensive starting materials, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is its low solubility in aqueous solutions, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel materials based on 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate for various applications in optoelectronics and photovoltaics. In medicinal chemistry, future research could focus on the development of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate derivatives with improved anticancer and anti-inflammatory properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential applications in various scientific fields.
Conclusion:
In conclusion, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a synthetic compound with potential applications in various scientific research fields. Its ease of synthesis and availability make it a cost-effective compound for laboratory experiments. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has shown promising results in medicinal chemistry, material science, and environmental science. Further research is needed to fully understand the mechanism of action of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential applications in various scientific fields.
Métodos De Síntesis
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized through a simple and efficient method using 2-aminobenzenethiol, acetic anhydride, and cinnamaldehyde as starting materials. The reaction involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamido-3-phenyl-1,3-benzothiazole, which is then reacted with cinnamaldehyde to produce 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate.
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-17(22-12-6-9-14-7-2-1-3-8-14)13-19-15-10-4-5-11-16(15)23-18(19)21/h1-11H,12-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJDPPSQXCVBHE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464005.png)
![N,N'-1,2-ethanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B5464013.png)



![7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline](/img/structure/B5464058.png)
![5-ethyl-3-{[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B5464062.png)
![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)
![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride](/img/structure/B5464097.png)
![N,N-dimethyl-7-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464098.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5464106.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5464114.png)